molecular formula C11H16ClN3OS B7898064 [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol

Cat. No.: B7898064
M. Wt: 273.78 g/mol
InChI Key: JYFLWHDVLPJPCG-UHFFFAOYSA-N
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Description

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol is a useful research compound. Its molecular formula is C11H16ClN3OS and its molecular weight is 273.78 g/mol. The purity is usually 95%.
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Biological Activity

The compound [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol, with CAS number 1261232-57-8, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClN₃OS
  • Molecular Weight : 273.78 g/mol
  • InChI Key : YBEAWBDOYGOVQY-UHFFFAOYNA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as a kinase inhibitor, which is a common mechanism for many therapeutic agents targeting cancer and other diseases.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrimidine can inhibit the growth of various cancer cell lines. For instance, compounds containing similar structures have demonstrated antiproliferative effects against lung, breast, and colorectal cancer cells .
  • Antimicrobial Properties :
    • Some pyrimidine derivatives have been reported to possess antimicrobial activity against various pathogens, suggesting a potential application in treating infections .
  • Kinase Inhibition :
    • The compound may function as a selective inhibitor of certain kinases, which play critical roles in cancer cell proliferation and survival .

Case Study 1: Anticancer Evaluation

A study published in 2022 evaluated the anticancer properties of a series of pyrimidine derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell proliferation in several cancer types, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis and biological evaluation of ferrocene-pyrimidine conjugates. These studies revealed that certain pyrimidine derivatives exhibited promising antiplasmodial activities against Plasmodium falciparum, highlighting their potential in treating malaria .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAnticancerMDA-MB-231 (Breast Cancer)5.0
Compound BAntimicrobialPlasmodium falciparum10.0
Compound CKinase InhibitionVarious Kinases0.5

Properties

IUPAC Name

[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS/c1-17-11-13-9(12)6-10(14-11)15-5-3-2-4-8(15)7-16/h6,8,16H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFLWHDVLPJPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.